molecular formula C21H15NO2S B2539013 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide CAS No. 243472-20-0

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

Cat. No.: B2539013
CAS No.: 243472-20-0
M. Wt: 345.42
InChI Key: JJRPOQMKZSKPAZ-UHFFFAOYSA-N
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Description

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a methyl group at the 4-position and linked to a thioxanthenone moiety. This compound is of interest in medicinal chemistry and materials science due to its heterocyclic architecture, which may influence biological activity, photophysical properties, or binding affinity in supramolecular systems.

Properties

IUPAC Name

4-methyl-N-(9-oxothioxanthen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S/c1-13-6-8-14(9-7-13)21(24)22-15-10-11-19-17(12-15)20(23)16-4-2-3-5-18(16)25-19/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRPOQMKZSKPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 9-oxo-9H-thioxanthene-2-amine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide involves the absorption of light, leading to the excitation of the thioxanthone core. This excited state can then transfer energy to other molecules, initiating polymerization or other photochemical reactions. The compound’s ability to generate reactive species upon light absorption makes it a valuable photoinitiator .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared below with two analogous benzamide derivatives:

Table 1: Structural Comparison
Compound Name Molecular Formula Substituent on Benzamide Heterocyclic System Molecular Weight (g/mol) Key Features
4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide C₂₁H₁₅NO₂S 4-methyl Thioxanthenone (tricyclic) ~349.4* Planar tricyclic system, ketone
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide C₁₀H₉N₃O₃S 4-methoxy 1,2,4-thiadiazole (5-membered) 251.3 Smaller heterocycle, sulfur-nitrogen ring
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-sulfanyloxolan-2-yl]-9H-purin-6-yl}benzamide C₄₆H₄₃N₅O₆S₂ Benzamide Purine-sulfanyloxolane 777.6 Complex nucleoside analog, thiophosphate

*Estimated based on molecular formula.

  • Substituent Effects : The methyl group in the target compound provides electron-donating effects and moderate hydrophobicity, whereas the methoxy group in the thiadiazole derivative (Table 1) enhances polarity and hydrogen-bonding capacity .
  • Heterocyclic Systems: The tricyclic thioxanthenone offers extended conjugation and rigidity compared to the smaller, more flexible thiadiazole ring. This difference may impact binding to biological targets or materials with aromatic surfaces.

Physicochemical Properties

Table 2: Physicochemical and Analytical Data
Compound Purity (%) Solubility (Inferred) Analytical Method Key Data
This compound N/A Low (non-polar solvents) N/A N/A*
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide N/A Moderate (polar solvents) LC/MS, NMR CAS 2442597-65-9
Compound 11 (Purine derivative) 99 High (THF, methanol) LC/MS, ¹H NMR Rt = 3.26 min, MS: 777.6 (M+H)
  • Solubility : The purine derivative (Table 2) exhibits higher solubility in polar solvents like THF due to its bulky, polar protecting groups (bis(4-methoxyphenyl)), whereas the thiadiazole derivative’s methoxy group may improve aqueous solubility compared to the target compound’s methyl group .
  • Stability: The thioxanthenone’s fused aromatic system likely enhances thermal and oxidative stability relative to the thiadiazole, which may undergo ring-opening under harsh conditions.

Biological Activity

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, a synthetic compound belonging to the thioxanthene family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H15NO2S, with a molecular weight of 345.41 g/mol. The compound features a thioxanthene core linked to a benzamide moiety, which contributes to its unique biological activities.

Property Details
Molecular FormulaC21H15NO2S
Molecular Weight345.41 g/mol
Structural CharacteristicsThioxanthene core with benzamide linkage

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thioxanthene structure followed by the introduction of the benzamide group. Specific synthetic routes remain less documented in literature but are inferred from related compounds in the thioxanthene class .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interaction with specific cellular targets .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma), demonstrating a significant reduction in cell viability . The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

The biological effects of this compound are believed to result from its ability to interact with various enzymes and receptors. These interactions may lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in lipid metabolism and cell signaling.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancerous cells.
  • Disruption of Cellular Signaling : The compound may interfere with pathways that promote cell growth and survival.

Study 1: Antimicrobial Efficacy

A study conducted on various thioxanthene derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .

Study 2: Anticancer Activity

In a comparative study evaluating the antiproliferative effects of different thioxanthene derivatives, this compound exhibited superior activity against breast cancer cells compared to standard chemotherapeutics like etoposide. This was attributed to its unique structural features that enhance bioactivity .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, and how can purity be ensured?

A common approach involves coupling 4-methylbenzoyl chloride with a functionalized 9-oxo-thioxanthene intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like trichloroisocyanuric acid (TCICA) in acetonitrile under anhydrous conditions to minimize side reactions .
  • Intermediate purification : Column chromatography (e.g., SiO₂ with cyclohexane:EtOAC gradients) is critical to isolate intermediates, as impurities can hinder crystallization .
  • Purity validation : Combine thin-layer chromatography (TLC) with NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • ¹H/¹³C NMR : Assign peaks using chemical shift databases for thioxanthene (e.g., 9-oxo protons resonate at δ 10–12 ppm) and benzamide (aromatic protons at δ 7–8 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thioxanthene ketone (~1700 cm⁻¹). Discrepancies may indicate tautomerism or impurities .
  • Mass spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the amide bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thioxanthene derivatives?

  • Cross-validation : Replicate assays (e.g., antimicrobial disk diffusion) under standardized conditions (pH, temperature) to isolate variables .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on bioactivity. For example, electron-withdrawing groups may enhance antifungal potency but reduce solubility .
  • Mechanistic studies : Use fluorescence quenching or molecular docking to assess interactions with targets (e.g., fungal cytochrome P450) .

Q. What computational methods are suitable for predicting the reactivity of 4-methyl-N-(9-oxo-thioxanthen-2-yl)benzamide in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the thioxanthene ketone may exhibit higher reactivity than the benzamide carbonyl .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways to optimize solvent choice .
  • Docking studies : Model interactions with biological targets (e.g., bacterial DNA gyrase) to prioritize derivatives for synthesis .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically. For example, TCICA-mediated couplings may require stoichiometric ratios to avoid byproducts .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
  • Workflow automation : Implement flow chemistry for precise control of exothermic steps (e.g., acyl chloride formation) .

Q. What strategies mitigate poor solubility of 4-methyl-N-(9-oxo-thioxanthen-2-yl)benzamide in aqueous assays?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the benzamide para position without disrupting the pharmacophore .
  • Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) to maintain compound stability while achieving solubility .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability for in vivo studies .

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